2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate
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Overview
Description
2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a 3-amino-4-(phenylthio)butyl group and a 2,2,2-trichloroethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the 3-amino-4-(phenylthio)butyl Group: This step involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Attachment of the 2,2,2-Trichloroethyl Ester: The final step involves the esterification of the piperazine derivative with 2,2,2-trichloroethyl chloroformate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The trichloroethyl ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex molecules.
Biological Studies: It can be used to study the effects of piperazine derivatives on biological systems.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with various biological targets, potentially inhibiting or activating specific pathways. The phenylthio group may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used as a reagent for selective acylation and dealkylation.
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Another compound with a phenylthio group.
Uniqueness
2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring, a phenylthio group, and a trichloroethyl ester. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C17H24Cl3N3O2S |
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Molecular Weight |
440.8 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 4-(3-amino-4-phenylsulfanylbutyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24Cl3N3O2S/c18-17(19,20)13-25-16(24)23-10-8-22(9-11-23)7-6-14(21)12-26-15-4-2-1-3-5-15/h1-5,14H,6-13,21H2 |
InChI Key |
YZWIMSNKWNCYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(CSC2=CC=CC=C2)N)C(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
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